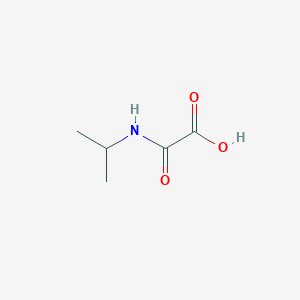

Oxo(propan-2-ylamino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

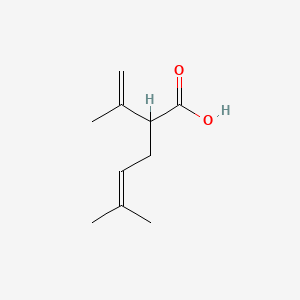

Oxo(propan-2-ylamino)acetic acid, commonly referred to as oxoproline, is an amino acid derivative that has been used in many scientific research applications. It is a naturally occurring amino acid found in the human body, and its structure is similar to that of the amino acid proline. Oxoproline is a versatile molecule, used in many different fields such as biochemistry, physiology, and pharmacology. It is also used in laboratory experiments, as it is a relatively inexpensive compound to purchase in bulk.

Scientific Research Applications

Enzymatic Hydroxylation and Drug Metabolism

Research by Kinne et al. (2009) demonstrates the enzymatic hydroxylation of compounds structurally related to "Oxo(propan-2-ylamino)acetic acid," utilizing fungal peroxygenases for the synthesis of human drug metabolites. This process underscores the potential of using enzymes for the regioselective modification of complex molecules, paving the way for the development of novel drug metabolites with improved properties or for probing metabolic pathways (Kinne et al., 2009).

Anti-inflammatory and Analgesic Agents

Abadi et al. (2005) synthesized derivatives of quinoline, which shares the nitrogen-containing heterocycle common to "this compound." These compounds exhibited significant anti-inflammatory and analgesic activities without inducing stomach ulceration in rats. Their study highlights the importance of nitrogen heterocycles in designing drugs with desired pharmacological activities (Abadi et al., 2005).

Aldose Reductase Inhibitors

Kučerová-Chlupáčová et al. (2020) explored the inhibitory effects of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids on aldose reductase, an enzyme implicated in diabetic complications. Their findings demonstrate the therapeutic potential of structurally related compounds in managing diabetes-related disorders, emphasizing the role of sulfur and oxygen atoms in medicinal chemistry (Kučerová-Chlupáčová et al., 2020).

Photoremovable Protecting Groups

Literák et al. (2008) investigated 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters as photoremovable protecting groups, a concept relevant to "this compound" due to its potential for modification and release under specific conditions. Their research provides insights into the use of such compounds in the controlled release of active molecules, a crucial aspect of drug delivery systems (Literák et al., 2008).

Environmental Applications

Silva et al. (2019) conducted theoretical and experimental studies on peracetic acid, focusing on its decomposition mechanisms for wastewater treatment applications. This research is relevant due to the oxidative properties shared by peracetic acid and "this compound," highlighting the broader environmental applications of such compounds (Silva et al., 2019).

properties

IUPAC Name |

2-oxo-2-(propan-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(2)6-4(7)5(8)9/h3H,1-2H3,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMFHCMLHQGQEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428368 |

Source

|

| Record name | (isopropylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29262-57-5 |

Source

|

| Record name | (isopropylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(propan-2-yl)carbamoyl]formic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)